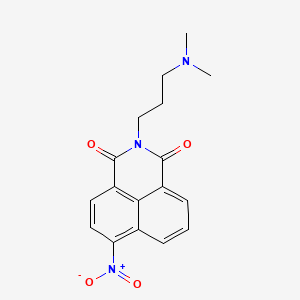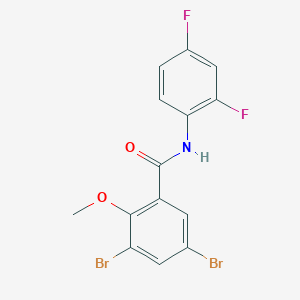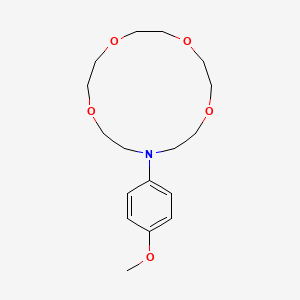
6-(Glutathion-S-yl)-4-bromocatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Glutathion-S-yl)-4-bromocatechol is a compound formed through the conjugation of glutathione with 4-bromocatechol. This compound is part of a broader class of glutathione conjugates, which play a significant role in detoxification processes within biological systems. Glutathione conjugates are known for their ability to neutralize reactive intermediates and protect cells from oxidative damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Glutathion-S-yl)-4-bromocatechol typically involves the reaction of 4-bromocatechol with glutathione under specific conditions. The reaction is often carried out in an aqueous medium, with the presence of a catalyst to facilitate the conjugation process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of catalysts, and the monitoring of reaction parameters to ensure consistency and quality. Post-reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Glutathion-S-yl)-4-bromocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the structure of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Glutathion-S-yl)-4-bromocatechol has several applications in scientific research:
Chemistry: It is used to study the mechanisms of glutathione conjugation and its role in detoxification processes.
Biology: The compound is utilized to investigate cellular responses to oxidative stress and the protective role of glutathione.
Medicine: Research on this compound contributes to understanding drug metabolism and the development of therapeutic agents that can modulate glutathione pathways.
Industry: It is used in the development of assays and analytical methods for detecting and quantifying glutathione conjugates in various samples.
Mecanismo De Acción
The mechanism of action of 6-(Glutathion-S-yl)-4-bromocatechol involves its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in redox reactions, thereby influencing cellular redox balance. It may also interact with specific molecular targets, such as transport proteins, to regulate their function under oxidative stress conditions.
Comparación Con Compuestos Similares
- Trans-3-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- Trans-4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- 5-(Glutathion-S-yl)-α-methyldopamine
Comparison: 6-(Glutathion-S-yl)-4-bromocatechol is unique in its specific structure and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other glutathione conjugates, it may exhibit different pharmacokinetic properties and interactions with cellular targets, making it a valuable compound for studying specific biochemical pathways and therapeutic applications.
Propiedades
Número CAS |
92263-88-2 |
|---|---|
Fórmula molecular |
C16H20BrN3O8S |
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-(5-bromo-2,3-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-7-3-10(21)14(25)11(4-7)29-6-9(15(26)19-5-13(23)24)20-12(22)2-1-8(18)16(27)28/h3-4,8-9,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t8-,9-/m0/s1 |
Clave InChI |
RPPCNELAICWYHU-IUCAKERBSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
SMILES canónico |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)






